6-Chloro-7-ethyl-2-isopropyl-7H-purine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H13ClN4 |
|---|---|
Molecular Weight |
224.69 g/mol |
IUPAC Name |
6-chloro-7-ethyl-2-propan-2-ylpurine |
InChI |
InChI=1S/C10H13ClN4/c1-4-15-5-12-10-7(15)8(11)13-9(14-10)6(2)3/h5-6H,4H2,1-3H3 |
InChI Key |
PQVKILLDVLTNAV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=NC2=C1C(=NC(=N2)C(C)C)Cl |
Origin of Product |
United States |
Advanced Spectroscopic Characterization Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Regio- and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. For N-substituted purines, NMR is particularly crucial for definitively establishing the position of the alkyl substituents on the purine (B94841) ring, a task that can be challenging due to the potential for isomerism (e.g., N7 versus N9 substitution).
While specific NMR data for 6-Chloro-7-ethyl-2-isopropyl-7H-purine is not publicly available, the analysis of structurally similar compounds, such as 7-(tert-Butyl)-6-chloro-7H-purine, demonstrates the power of this technique. acs.org For instance, 1H NMR would identify all hydrogen atoms in the molecule, and 13C NMR would identify the carbon skeleton.
Illustrative 1H and 13C NMR Data for a Related N7-Substituted Purine
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
|---|---|---|
| Purine H-8 | 8.84 (s, 1H) | - |
| Purine H-2 | 8.42 (s, 1H) | - |
| N-CH₂ | 2.30 (q, 2H) | 34.5 |
| N-CH₂-CH₃ | 0.77 (t, 3H) | 8.4 |
| C(CH₃)₂ | 1.85 (s, 6H) | 28.7 |
| Purine C-6 | - | 163.9 |
| Purine C-2 | - | 151.7 |
| Purine C-4 | - | 147.6 |
| Purine C-8 | - | 142.9 |
| Purine C-5 | - | 123.2 |
| N-C(CH₃)₂ | - | 62.3 |
Note: Data is for the related compound 7-(tert-Butyl)-6-chloro-7H-purine and is provided for illustrative purposes. acs.org Chemical shifts (δ) are in parts per million (ppm). s = singlet, q = quartet, t = triplet.
Two-dimensional (2D) NMR experiments like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are essential for unambiguous structural assignment. acs.org
HSQC correlates the signals of protons directly attached to carbon atoms. This would allow for the definitive assignment of the proton signals for the ethyl group (-CH2- and -CH3) and the isopropyl group (-CH- and -CH3) to their corresponding carbon signals.
HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly powerful for identifying the N7 substitution pattern. For this compound, a key HMBC correlation would be observed between the protons of the N7-ethyl group's methylene (B1212753) (-CH2-) and the C5 and C8 carbons of the purine ring. This long-range coupling provides conclusive evidence that the ethyl group is attached to the N7 position and not the N9 position. Similarly, correlations between the isopropyl methine proton (-CH-) and the C2 carbon would confirm its position.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise mass of the molecule, which in turn confirms its elemental composition. For this compound (C10H13ClN4), the theoretical exact mass can be calculated. The HRMS analysis would be expected to yield a measured mass that is extremely close to this calculated value, typically within a few parts per million (ppm), thus validating the molecular formula.
Expected HRMS Data
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₀H₁₃ClN₄ |
| Calculated Mass [M+H]⁺ | 225.0902 |
| Observed Mass [M+H]⁺ | Expected to be within ± 0.001 of calculated mass |
Note: The calculated mass for the protonated molecule [M+H]⁺ is provided. This is a common ionization mode in ESI-HRMS.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The purine ring system contains a conjugated π-system, which gives rise to characteristic absorption bands in the UV region. The position and intensity of these absorption maxima (λmax) are sensitive to the substitution pattern on the purine ring and the solvent used. While specific data for the title compound is not available, purine derivatives typically exhibit strong absorptions related to π→π* transitions.
X-ray Crystallography for Solid-State Molecular Conformation
Analysis of related substituted purines, such as 2-Chloro-N-ethyl-9-isopropyl-9H-purin-6-amine, reveals that the purine ring system is essentially planar. nih.govresearchgate.net For the title compound, X-ray analysis would confirm the planarity of the fused imidazole (B134444) and pyrimidine (B1678525) rings. It would also detail the orientation of the ethyl and isopropyl substituents relative to the purine core and describe how the molecules pack together in the crystal lattice, including any intermolecular interactions like stacking or hydrogen bonding. nih.govresearchgate.net
Illustrative Crystallographic Data for a Related Substituted Purine
| Parameter | Value |
|---|---|
| Compound | 2-Chloro-N-ethyl-9-isopropyl-9H-purin-6-amine |
| Molecular Formula | C₁₀H₁₄ClN₅ |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 8.1385 |
| b (Å) | 9.6245 |
| c (Å) | 14.8388 |
| β (°) | 92.997 |
| V (ų) | 1160.72 |
Note: This data is for a related compound and serves to illustrate the type of information obtained from X-ray crystallography. nih.govresearchgate.net
Computational and Theoretical Chemistry Studies of 6 Chloro 7 Ethyl 2 Isopropyl 7h Purine and Purine Analogs
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the behavior of purine (B94841) analogs. These methods can elucidate electronic structure, predict the stability of different forms of a molecule, and estimate chemical properties like acidity.
Electronic Structure Analysis (e.g., CASSCF/CASPT2)
The electronic structure of a molecule dictates its reactivity and physical properties. For complex systems like purine analogs, which can have multiple low-lying electronic states, advanced computational methods are required for an accurate description.
The Complete Active Space Self-Consistent Field (CASSCF) method is a powerful tool for studying molecules where electron correlation is significant. molcas.orgarxiv.org This is often the case in molecules with multiple bonds and lone pairs, such as purines. CASSCF provides a good description of the static electron correlation, which arises from near-degeneracy of electronic configurations. arxiv.org
However, CASSCF often needs to be supplemented with a method that accounts for dynamic electron correlation, which is the short-range interaction between electrons. arxiv.org Second-order perturbation theory (CASPT2) is a widely used method for this purpose. molcas.orgarxiv.orgmolcas.org The CASSCF/CASPT2 approach provides a balanced and accurate description of the electronic structure of both ground and excited states. molcas.orgmolcas.org
For purine analogs, CASSCF/CASPT2 calculations can be used to:
Determine the relative energies of different electronic states.
Characterize the nature of electronic transitions, which is crucial for understanding their photochemical behavior.
Investigate the effects of substituents on the electronic properties of the purine ring.
Recent developments in computational software have made it possible to apply these high-level methods to relatively large molecules. molcas.org
Tautomerism and Isomer Stability of Purine Derivatives
Purine and its derivatives can exist in different tautomeric forms, which are isomers that differ in the position of a proton. nih.gov The relative stability of these tautomers can have a significant impact on their biological activity and chemical reactivity. nih.gov
Computational methods, particularly Density Functional Theory (DFT), are well-suited for studying the tautomerism of purine derivatives. nih.govorientjchem.org These calculations can predict the relative energies of different tautomers in the gas phase and in solution. nih.govmdpi.com
For purine itself, theoretical studies have shown that the 9H tautomer is the most stable form in the gas phase, which is consistent with experimental observations. nih.gov The relative stability of tautomers can be influenced by several factors, including:
Substituents: The electronic properties of substituents on the purine ring can significantly alter the relative stability of tautomers. nih.gov For example, electron-donating groups and electron-withdrawing groups can have opposite effects on tautomeric preferences. mdpi.com
Solvent: The polarity of the solvent can also play a crucial role in determining tautomeric equilibrium. orientjchem.orgmdpi.com Polar solvents tend to stabilize more polar tautomers. orientjchem.org
Computational studies have systematically investigated the effects of various substituents at different positions of the purine and adenine (B156593) rings on the stability of their major tautomers (9H, 7H, 3H, and 1H). nih.gov These studies provide valuable insights into how chemical modifications can tune the properties of purine derivatives.
Table 1: Relative Stability of Purine Tautomers
| Tautomer | Relative Energy (Gas Phase, kcal/mol) |
|---|---|
| 9H-Purine | 0.0 |
| 7H-Purine | 2.5 |
| 3H-Purine | 7.5 |
| 1H-Purine | 10.0 |
Note: This is a representative example. Actual values can vary depending on the computational method used.
Prediction of Acidity/Basicity (pKa values) using QSAR and DFT
The acid dissociation constant (pKa) is a critical parameter that describes the ionization state of a molecule at a given pH. For purine analogs, pKa values are important for understanding their behavior in biological systems and for designing compounds with desired physicochemical properties.
Computational methods offer a valuable alternative to experimental determination of pKa values, which can be time-consuming and challenging for some compounds. semanticscholar.orgscispace.com A common approach is to use a combination of quantum chemical calculations and quantitative structure-activity relationship (QSAR) models. semanticscholar.orgscispace.comresearchgate.net
The general workflow for predicting pKa values computationally involves:
Quantum Chemical Calculations: DFT is often used to calculate the gas-phase acidities or proton affinities of the molecule. semanticscholar.orgnih.gov
Solvation Model: A continuum solvation model is used to account for the effect of the solvent (usually water) on the energetics of the proton transfer reaction. nih.gov
QSAR Regression: The calculated energies are then correlated with experimental pKa values for a set of known compounds to develop a QSAR model. semanticscholar.orgscispace.com This model can then be used to predict the pKa values of new compounds.
This approach has been successfully applied to a variety of purines and related compounds, providing pKa predictions with reasonable accuracy. semanticscholar.orgscispace.com These computational predictions can be particularly useful in the early stages of drug discovery for screening large libraries of compounds. optibrium.com
Reaction Mechanism Elucidation
Understanding the mechanism of chemical reactions is crucial for controlling their outcomes and for designing more efficient synthetic routes. Computational chemistry provides a powerful toolkit for elucidating reaction mechanisms at a molecular level.
Potential Energy Surface Analysis and Transition State Characterization
A chemical reaction can be visualized as the movement of atoms on a potential energy surface (PES). libretexts.orglibretexts.org The PES maps the potential energy of a system as a function of the positions of its atoms. libretexts.org Reactants and products correspond to minima on the PES, while the transition state, which is the highest energy point along the reaction pathway, corresponds to a saddle point. libretexts.orglibretexts.org
Computational methods can be used to explore the PES of a reaction and to locate the structures of reactants, products, and transition states. libretexts.org This information allows for the determination of the activation energy of the reaction, which is a key factor in determining its rate.
For reactions involving purine analogs, PES analysis can provide insights into:
The feasibility of a proposed reaction mechanism.
The factors that control the rate of the reaction.
The structure of the transition state, which can be used to design catalysts or inhibitors. nih.govnih.govacs.org
Transition state theory is a fundamental concept in chemical kinetics that relates the rate of a reaction to the properties of the transition state. nih.gov Computational characterization of transition states is therefore a critical step in understanding and predicting the kinetics of chemical reactions. researchgate.net
Mechanistic Insights into Regioselectivity (e.g., C-H Functionalization)
Many purine analogs undergo reactions where a particular site on the molecule is selectively modified. This is known as regioselectivity, and understanding its origin is a major goal of mechanistic studies.
C-H functionalization is a powerful strategy for modifying the purine scaffold, but it often presents challenges in controlling regioselectivity due to the presence of multiple C-H bonds. rsc.orgresearchgate.net Computational studies can provide valuable insights into the factors that govern the regioselectivity of these reactions. rsc.org
For example, in transition metal-catalyzed C-H functionalization reactions, DFT calculations can be used to:
Model the interaction of the purine analog with the metal catalyst.
Calculate the energies of different possible reaction pathways leading to functionalization at different C-H bonds.
Identify the key intermediates and transition states that determine the regiochemical outcome. nih.gov
These studies can reveal subtle electronic and steric effects that control the selectivity of the reaction, providing a rational basis for the development of new and improved synthetic methods. rsc.org
Molecular Dynamics Simulations and Conformational Analysis
A key aspect of the conformational analysis would be to determine the most stable (lowest energy) conformations of 6-Chloro-7-ethyl-2-isopropyl-7H-purine in different environments, such as in a vacuum, in an aqueous solution, or near a metal surface. This analysis would involve calculating the relative Gibbs free energies of different tautomeric and conformational forms. nih.gov For instance, the orientation of the ethyl group relative to the purine ring and the rotational state of the isopropyl group would be of particular interest. The presence of different conformers co-existing in equilibrium can also be investigated by comparing calculated and experimental data, such as NMR coupling constants.
The following table outlines the typical parameters and objectives of an MD simulation for a purine analog, which would be applicable to the study of this compound.
| Parameter | Description | Relevance to this compound |
| Force Field | A set of empirical energy functions and parameters used to calculate the potential energy of a system of atoms. | Determines the accuracy of the calculated molecular motions and interactions. Commonly used force fields include COMPASSII and Amber. mdpi.commdpi.com |
| Solvent Model | Explicit or implicit representation of the solvent molecules surrounding the solute. | Crucial for understanding conformational preferences in solution, as the solvent can influence the orientation of the ethyl and isopropyl groups. |
| Simulation Time | The duration of the simulation, typically in the nanosecond to microsecond range. | A longer simulation time allows for a more thorough exploration of the conformational space and the observation of slower dynamic processes. |
| Temperature and Pressure | Controlled parameters to mimic experimental conditions. | Affects the kinetic energy of the atoms and the overall dynamics of the molecule. |
| Analysis Metrics | Radial distribution functions, interaction energies, and conformational clustering. | Used to quantify the conformational preferences and the interactions between the purine derivative and its environment. ohiolink.edu |
Intermolecular Interactions and Adsorption Mechanisms (e.g., metal corrosion inhibition)
The study of purine derivatives as corrosion inhibitors for various metals is an active area of research, with computational methods playing a key role in elucidating their mechanisms of action. mdpi.com While direct experimental or computational studies on the corrosion inhibition properties of this compound are not extensively documented, the behavior of analogous purine compounds provides significant insights into its potential intermolecular interactions and adsorption mechanisms on metal surfaces.
Organic corrosion inhibitors typically function by adsorbing onto the metal surface, forming a protective barrier that hinders the corrosion process. ohiolink.edu This adsorption can occur through two primary modes: physisorption, which involves weaker electrostatic and van der Waals interactions, and chemisorption, which entails the formation of stronger covalent or coordinate bonds between the inhibitor molecule and the metal atoms. ohiolink.edu For purine derivatives, both mechanisms are often at play.
Computational studies, particularly those employing Density Functional Theory (DFT), are instrumental in understanding these interactions at the molecular level. kfupm.edu.saresearchgate.net DFT calculations can determine various quantum chemical parameters that correlate with a molecule's inhibition efficiency. These parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the energy gap (ΔE), dipole moment (μ), and global hardness and softness. kfupm.edu.satandfonline.com A higher HOMO energy suggests a greater tendency to donate electrons, while a lower LUMO energy indicates a greater ability to accept electrons. These electron-donating and accepting abilities are crucial for the formation of chemical bonds with the metal surface. researchgate.net
For purine analogs, the nitrogen atoms in the purine ring and any exocyclic heteroatoms are key sites for interaction with the metal surface. mdpi.com The lone pair electrons on these nitrogen atoms can be donated to the vacant d-orbitals of the metal, leading to the formation of coordinate bonds. Additionally, the π-electrons of the aromatic purine ring can interact with the metal surface, further strengthening the adsorption. mdpi.com
Molecular dynamics simulations are also employed to model the adsorption of purine derivatives on metal surfaces, such as iron or copper. tandfonline.comnih.gov These simulations can predict the orientation of the inhibitor molecules on the surface. For instance, some purine derivatives have been shown to adsorb in a parallel orientation to the metal surface, maximizing the interaction of the aromatic ring, while others may adopt a more perpendicular orientation. mdpi.comtandfonline.com The specific orientation is influenced by the molecule's substituents and the surrounding environment.
In the case of this compound, the nitrogen atoms of the purine ring are expected to be the primary active sites for adsorption. The chlorine atom, being electronegative, could also participate in interactions with the metal surface. The ethyl and isopropyl groups, being alkyl chains, may influence the orientation of the molecule on the surface and contribute to the formation of a more compact and protective inhibitor film through hydrophobic interactions.
The following table summarizes findings from computational studies on various purine analogs, which can be used to infer the potential behavior of this compound as a corrosion inhibitor.
| Purine Analog | Metal Surface | Computational Method | Key Findings on Adsorption Mechanism |
| Adenine, 2-amino-6-thiol-9H-purine, 2,6-dithiol-9H-purine | Generic Metal | Quantum Chemical Calculations & MD Simulations | Adsorption occurs in a parallel orientation to the metal surface. Inhibition efficiency is related to HOMO/LUMO energies and active sites on the molecules. tandfonline.com |
| Acyclovir, Abacavir, Tenofovir | Mild Steel | DFT | Adsorption tendency is correlated with quantum chemical parameters. The order of adsorption is Abacavir > Acyclovir > Tenofovir. kfupm.edu.sa |
| Adenine | Copper (110) | DFT | The molecule bonds via two nitrogen atoms to the substrate. The interaction is stronger with Cu compared to Ag and Au. researchgate.net |
| 6-chloro-8-methyl-9H-purine | Aluminum Nitride | DFT | HOMO and LUMO values were calculated to understand the interaction between the purine derivative and the surface, with a focus on the nitrogen and chlorine atoms. yyu.edu.tr |
These studies collectively suggest that this compound would likely adsorb onto a metal surface through the nitrogen atoms of its purine core, with potential contributions from the chlorine atom. The ethyl and isopropyl substituents would likely influence its orientation and the packing of the protective film.
Molecular Interactions and Mechanistic Studies of Purine Derivatives
Binding Interactions with Biological Macromolecular Targets (Non-Clinical Focus)
Purine (B94841) analogs are a well-established class of compounds that interact with a variety of biological macromolecules, primarily due to their structural similarity to endogenous purines like adenine (B156593) and guanine (B1146940). This section explores the binding interactions of purine derivatives with enzymes and nucleic acid structures, focusing on the non-clinical aspects of these interactions.
Enzyme Inhibition Mechanisms
Purine derivatives are widely recognized for their ability to inhibit the activity of various enzymes, particularly protein kinases. This inhibitory action is primarily achieved by competing with the endogenous ATP (adenosine triphosphate) for its binding site on the enzyme.
Protein kinases are a large family of enzymes that play crucial roles in cellular signaling pathways. Their dysregulation is often implicated in various diseases, making them attractive targets for therapeutic intervention. Purine-based compounds have been extensively studied as inhibitors of several protein kinases.
Cyclin-Dependent Kinases (CDKs): CDKs are key regulators of the cell cycle. Inhibitors of CDKs, such as CDK2, have been a major focus of research. For instance, 6-substituted-2-arylaminopurines have been developed as potent CDK2 inhibitors. acs.org The purine core of these molecules mimics the adenine portion of ATP, allowing them to bind to the kinase's active site. acs.org While specific data on 6-Chloro-7-ethyl-2-isopropyl-7H-purine is unavailable, its purine scaffold suggests a potential for similar interactions.
Heat Shock Protein 90 (Hsp90): Hsp90 is a molecular chaperone that is essential for the stability and function of a wide range of "client" proteins, including many protein kinases. nih.gov The recruitment of these kinases to the Hsp90 system is mediated by the co-chaperone Cdc37. researchgate.net Inhibition of Hsp90 can lead to the degradation of these client kinases. ATP-competitive inhibitors can block the recruitment of protein kinases to the Hsp90-Cdc37 system. researchgate.net
Casein Kinase 2 (CK2): CK2 is another ubiquitous protein kinase involved in various cellular processes. It is known to phosphorylate and regulate Hsp90 and its co-chaperone Cdc37, playing a critical role in the Hsp90-mediated chaperone system. nih.gov Inhibition of CK2 can therefore indirectly affect the stability of Hsp90 client proteins.
The following table summarizes the inhibitory activities of some purine derivatives against various protein kinases.
| Compound Class | Target Kinase | Key Structural Features | Reference |
| 6-Substituted 2-Arylaminopurines | CDK2 | Purine core, C6 substituent, C2 aryl-amino group | acs.org |
| Purine Analogs | Hsp90 Client Kinases | ATP-mimetic scaffold | researchgate.net |
| Purine Derivatives | CK2 | Purine scaffold | nih.gov |
The inhibitory activity of purine derivatives against protein kinases is largely determined by their interactions within the ATP binding site. This site can be broadly divided into the adenine-binding region and adjacent hydrophobic pockets.
The purine ring itself typically forms hydrogen bonds with the "hinge" region of the kinase, mimicking the interactions of the adenine base of ATP. The substituents on the purine core then project into nearby hydrophobic pockets, enhancing binding affinity and conferring selectivity.
The table below illustrates the key interactions of purine-based inhibitors with the ATP binding site of protein kinases.
| Interaction Type | Location on Kinase | Interacting Moiety on Inhibitor | Consequence |
| Hydrogen Bonding | Hinge Region | Purine Ring Nitrogen Atoms | Anchors the inhibitor in the active site |
| Hydrophobic Interactions | Hydrophobic Pocket I | C6-Substituent (e.g., ethyl) | Increases binding affinity and selectivity |
| Hydrophobic Interactions | Hydrophobic Pocket II | C2-Substituent (e.g., isopropyl) | Modulates selectivity and potency |
Non-Covalent Interactions with Proteins and Nucleic Acids (e.g., G-quadruplexes)
Beyond enzyme inhibition, purine derivatives can also engage in non-covalent interactions with other biological macromolecules, including nucleic acid structures like G-quadruplexes. G-quadruplexes are four-stranded DNA or RNA structures that can form in guanine-rich sequences, such as those found in telomeres and gene promoter regions. mdpi.com These structures are implicated in the regulation of key cellular processes, including transcription and replication.
Small molecules that can bind to and stabilize G-quadruplexes are of significant interest. The binding of ligands to G-quadruplexes typically occurs through π-π stacking interactions with the G-tetrads, as well as groove and loop binding. nih.govnih.gov While there is no specific data on the interaction of this compound with G-quadruplexes, its planar purine core suggests the potential for such stacking interactions.
Chemical Structure-Activity Relationship (SAR) Studies at a Molecular Level
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For purine derivatives, SAR studies have provided valuable insights into the roles of different substituents in determining their binding affinity and selectivity for various biological targets.
Impact of Substituents (e.g., ethyl, isopropyl, chloro) on Molecular Binding Affinity and Selectivity
The substituents at the C2, C6, and N7 positions of the purine ring play a pivotal role in defining the biological activity of these compounds.
C6-Substituent (Chloro group): The 6-chloro group is a common feature in many biologically active purines. It serves as a versatile synthetic handle, allowing for the introduction of various other functional groups through nucleophilic substitution. nih.gov In the context of kinase inhibition, the nature of the substituent at C6 can significantly impact potency and selectivity. For instance, in a series of 6-substituted 2-(4′-sulfamoylanilino)purines, the presence and size of an alkoxy group at C6 were found to be critical for CDK2 inhibitory activity. acs.org
The following table provides a hypothetical SAR summary for this compound based on general principles from related purine-based kinase inhibitors.
| Position | Substituent | Likely Contribution to Binding |
| C6 | Chloro | Synthetic handle; potential for halogen bonding; influences electronic properties of the purine ring. |
| N7 | Ethyl | Occupies a specific region of the binding pocket; influences solubility and metabolic stability. |
| C2 | Isopropyl | Engages in hydrophobic interactions; contributes to selectivity among different kinases. |
Conformational Effects of Substituents on Molecular Recognition
There is currently no available research data on the conformational effects of the ethyl and isopropyl substituents on the molecular recognition properties of this compound. Studies on the specific spatial arrangement of these groups and their influence on binding to molecular targets have not been published.
Self-Assembly and Nanostructure Formation of Purine Derivatives in Aqueous Media
Specific studies concerning the self-assembly behavior and the formation of nanostructures by this compound in aqueous environments are absent from the current scientific literature. There are no detailed research findings or data tables available that describe the supramolecular chemistry of this particular compound.
Future Directions and Emerging Research Avenues in Purine Chemistry
Development of Green Chemistry Approaches for Purine (B94841) Synthesis
The synthesis of complex molecules like 6-Chloro-7-ethyl-2-isopropyl-7H-purine has traditionally relied on methods that can be resource-intensive and generate significant chemical waste. The principles of green chemistry are increasingly being integrated into purine synthesis to develop more sustainable and environmentally benign processes.
One of the key areas of development is the use of microwave-assisted organic synthesis (MAOS) . This technique can dramatically reduce reaction times, often from hours to minutes, and in many cases, improve reaction yields and product purity. For instance, microwave irradiation has been successfully employed in the synthesis of various purine derivatives, offering a greener alternative to conventional heating methods.
Another significant advancement is the exploration of alternative and greener solvent systems . Water, being non-toxic, non-flammable, and abundant, is an ideal green solvent. Research is ongoing to develop water-based or solvent-free reaction conditions for purine synthesis, minimizing the reliance on volatile and often hazardous organic solvents. Catalyst-free and solvent-free C-N coupling reactions of unprotected 6-chloropurine (B14466) nucleosides represent a simple and environmentally friendly approach to synthesizing C6-azolyl purine nucleosides. mdpi.com
Furthermore, biocatalysis , the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally friendly approach to purine synthesis. Enzymes can operate under mild reaction conditions and often exhibit high regio- and stereoselectivity, which can simplify purification processes and reduce the formation of byproducts. For example, continuous flow biocatalysis has been used for the synthesis of purine nucleoside esters, showcasing an efficient and green method. rsc.org
| Green Chemistry Approach | Advantages in Purine Synthesis |
| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, higher purity |
| Greener Solvents (e.g., water) | Reduced environmental impact, increased safety, lower cost |
| Solvent- and Catalyst-Free Reactions | Minimized waste, simplified workup, increased atom economy |
| Multicomponent Reactions | Fewer synthetic steps, reduced waste, increased efficiency |
| Biocatalysis | High selectivity, mild reaction conditions, environmentally benign |
Advanced Computational Modeling for De Novo Purine Design and Property Prediction
The design and discovery of new purine derivatives with desired biological activities can be a time-consuming and expensive process. Advanced computational modeling techniques are becoming indispensable tools for accelerating this process through de novo design and accurate prediction of molecular properties.
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govwikipedia.org In the context of purine chemistry, docking studies are used to predict how a designed purine derivative, such as a potential inhibitor, will bind to the active site of a target protein. nih.govwikipedia.org This information is crucial for understanding the mechanism of action and for designing more potent and selective inhibitors. For example, docking has been used to analyze the binding modes of purine-like inhibitors of cyclin-dependent kinase-2 (CDK2), a target in cancer therapy. nih.gov
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. google.com 2D and 3D-QSAR models can be developed for a series of purine analogs to identify the key structural features that are important for their activity. google.comnih.gov These models can then be used to predict the activity of newly designed compounds before they are synthesized, thereby prioritizing the most promising candidates. google.com
In silico design and virtual screening are powerful computational techniques used to identify novel drug candidates from large compound libraries. mdpi.comontosight.ai These methods can be used to design new purine derivatives with desired properties and to screen virtual libraries of compounds for their potential to interact with a specific biological target. mdpi.comontosight.ai This approach significantly reduces the number of compounds that need to be synthesized and tested experimentally.
Furthermore, computational methods are being developed to accurately predict the physicochemical properties of purine derivatives, such as solubility, lipophilicity (logP), and pKa. rsc.orgtum.denih.gov These properties are critical for the drug-likeness and pharmacokinetic profile of a compound. Accurate prediction of these properties at an early stage of drug discovery can help in the selection of candidates with a higher probability of success in clinical development.
| Computational Modeling Technique | Application in Purine Chemistry |
| Molecular Docking | Predicting binding modes of purine derivatives to biological targets. nih.govwikipedia.org |
| QSAR | Identifying structure-activity relationships and predicting biological activity. google.com |
| In Silico Design & Virtual Screening | Designing novel purine derivatives and identifying potential drug candidates. mdpi.comontosight.ai |
| Property Prediction | Estimating physicochemical properties to assess drug-likeness. rsc.orgtum.denih.gov |
Exploration of Novel Reaction Methodologies for Complex Purine Derivatization
The functionalization of the purine core at its various positions is key to modulating its biological activity. The development of novel reaction methodologies that allow for the precise and efficient derivatization of the purine scaffold is a major focus of current research.
C-H bond activation is a powerful strategy that allows for the direct functionalization of carbon-hydrogen bonds, which are ubiquitous in organic molecules. wikipedia.orggoogle.combiorxiv.org In purine chemistry, C-H activation methodologies are being explored for the regioselective introduction of substituents at various positions of the purine ring, such as C6 and C8, without the need for pre-functionalization. wikipedia.orggoogle.combiorxiv.org This approach offers a more atom- and step-economical way to synthesize complex purine derivatives.
Photoredox catalysis has emerged as a versatile tool in organic synthesis, enabling a wide range of chemical transformations under mild reaction conditions using visible light. tum.deontosight.airsc.org In the context of purine chemistry, photoredox catalysis is being used to develop novel methods for the alkylation, arylation, and other functionalizations of the purine ring. ontosight.airsc.org For instance, a dual photoredox and nickel-catalyzed cross-coupling method has been developed for the synthesis of C6-alkylated purine analogues. ontosight.ai
Click chemistry , particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), provides a highly efficient and reliable method for the conjugation of molecules. rsc.orgnih.gov This methodology is being increasingly used for the modification of purine nucleosides and nucleotides, allowing for the attachment of various functional groups, such as fluorescent dyes, biotin (B1667282) tags, or other biomolecules. nih.govnih.gov This has significant implications for the development of purine-based probes and diagnostics.
The concept of late-stage functionalization (LSF) is also gaining traction in purine chemistry. LSF refers to the introduction of functional groups into a complex molecule at a late stage of the synthesis. This approach is particularly valuable in drug discovery as it allows for the rapid generation of a library of analogs from a common advanced intermediate, facilitating the exploration of structure-activity relationships.
| Novel Reaction Methodology | Application in Purine Derivatization |
| C-H Bond Activation | Direct and regioselective functionalization of the purine core. wikipedia.orggoogle.combiorxiv.org |
| Photoredox Catalysis | Mild and efficient methods for alkylation and arylation. tum.deontosight.airsc.org |
| Click Chemistry | Conjugation of functional groups to purine nucleosides and nucleotides. rsc.orgnih.gov |
| Late-Stage Functionalization | Rapid generation of diverse analogs for SAR studies. |
Integration of Purine Derivatives as Chemical Probes for Molecular Pathway Elucidation
Beyond their therapeutic potential, purine derivatives are increasingly being utilized as sophisticated chemical tools to probe and understand complex biological processes. The development of purine-based chemical probes is a rapidly growing area of chemical biology.
Fluorescent purine analogs are being designed and synthesized to serve as probes for bioimaging applications. nih.gov These molecules are engineered to have environment-sensitive fluorescent properties, meaning their fluorescence changes in response to their local microenvironment. nih.gov This allows for the visualization of biological processes in real-time and at the subcellular level. For example, novel 8-(phenylethynyl)phenylated 2'-deoxyadenosine (B1664071) and 2'-deoxyisoguanosine (B9890) derivatives have been synthesized and shown to have strong solvatochromicity and pH-dependent fluorescent properties, making them promising fluorescent probes. nih.gov
Activity-based probes (ABPs) are another important class of chemical tools that are used to study enzyme function and activity directly in complex biological systems. nih.govtum.denih.gov ABPs are designed to covalently bind to the active site of a specific enzyme or a family of enzymes. nih.gov Purine scaffolds can be incorporated into the design of ABPs to target purine-binding enzymes, such as kinases and metabolic enzymes. These probes can be used to profile enzyme activity in different cellular states, identify new enzyme substrates, and screen for enzyme inhibitors.
The integration of purine derivatives with other chemical biology tools, such as photoaffinity labeling and chemical proteomics, is enabling a deeper understanding of the roles of purine-binding proteins in various cellular pathways. By designing purine-based probes with photoreactive groups, it is possible to covalently crosslink the probe to its interacting proteins upon photoirradiation. Subsequent proteomic analysis can then identify these interacting proteins, providing valuable insights into the molecular pathways in which they are involved.
The de novo synthesis and salvage pathways of purines and pyrimidines are fundamental metabolic processes. biorxiv.orgnih.govyoutube.com Chemical probes based on purine structures can be used to visualize and study the activity of these pathways in single cells. biorxiv.org For instance, carbon isotope imaging and spectral tracing (CIIST) can be used with labeled purine precursors to map the metabolic flux through these pathways at a subcellular level. biorxiv.org
| Application | Description |
| Fluorescent Bioimaging | Use of fluorescent purine analogs to visualize cellular structures and processes. nih.gov |
| Activity-Based Protein Profiling | Application of purine-based probes to study enzyme activity and function. nih.govtum.denih.gov |
| Target Identification | Utilization of purine derivatives in chemical proteomics to identify protein interaction partners. |
| Metabolic Pathway Analysis | Employment of labeled purine precursors to trace and quantify metabolic fluxes. biorxiv.org |
Q & A
Q. What are the optimal synthetic routes for 6-Chloro-7-ethyl-2-isopropyl-7H-purine, and how do reaction conditions influence yield?
The synthesis of N7-substituted purines like this compound often involves alkylation of purine bases. A common approach includes:
- Step 1 : Chlorination at the 6-position using POCl₃ or PCl₅ under reflux conditions.
- Step 2 : Selective alkylation at the N7 position with ethyl and isopropyl groups, requiring precise temperature control (e.g., 60–80°C) and anhydrous solvents (e.g., DMF or THF) to minimize side products .
- Step 3 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient).
Q. Key Considerations :
- N7 alkylation competes with N9 substitution; using bulky alkyl halides (e.g., isopropyl iodide) favors N7 selectivity .
- Side products like 2,6-dichloro derivatives may form if chlorination is incomplete, necessitating NMR monitoring .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?
- Nuclear Magnetic Resonance (NMR) :
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₁₀H₁₄ClN₅).
- X-ray Crystallography : Resolves regiochemical ambiguities; for example, N7 vs. N9 alkylation can be confirmed via crystal packing .
Q. How can researchers address contradictions in reported biological activities of structurally similar purines?
Contradictions often arise from:
- Variability in substituent positions : Minor structural changes (e.g., N7 vs. N9 alkylation) drastically alter bioactivity. For example, N7-substituted purines show weaker kinase inhibition than N9 analogs .
- Assay Conditions : Differences in cell lines, concentrations, or solvent systems (e.g., DMSO vs. aqueous buffers) affect results.
Q. Methodological Solutions :
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., ethyl vs. cyclopropyl at N7) and compare activities using standardized assays .
- Meta-Analysis : Aggregate data from multiple studies (e.g., IC₅₀ values) to identify trends, adjusting for methodological variability .
Q. What strategies optimize regioselectivity during N7 alkylation to minimize byproducts?
- Steric Hindrance : Use bulky alkylating agents (e.g., isopropyl iodide) to favor N7 over N9 .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states for N7 attack.
- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction efficiency .
Case Study :
In a synthesis of 2,6-dichloro-7-isopropyl-7H-purine, N7 selectivity improved from 60% to 85% by switching from ethyl to isopropyl bromide and increasing reaction temperature to 70°C .
Q. How should researchers design experiments to validate the compound’s mechanism of action in enzymatic assays?
- Kinetic Studies : Measure enzyme inhibition (e.g., IC₅₀) under varying substrate concentrations to determine competitive vs. non-competitive inhibition.
- Docking Simulations : Use X-ray crystallography data (e.g., PDB IDs from related purines) to model binding interactions .
- Control Experiments : Include known inhibitors (e.g., staurosporine for kinases) and assess off-target effects via counter-screening .
Q. Data Analysis Tip :
Q. What are the best practices for resolving discrepancies in spectroscopic data across studies?
- Reference Standards : Compare NMR shifts with authenticated samples (e.g., commercial references from Thermo Scientific) .
- Deuterated Solvents : Ensure consistent solvent systems (e.g., CDCl₃ vs. DMSO-d₆) to avoid peak shifting.
- Collaborative Validation : Share raw data (e.g., FID files) with independent labs for cross-verification .
Q. How can computational chemistry predict the reactivity of this compound in novel reactions?
- DFT Calculations : Model transition states for reactions (e.g., nucleophilic substitution) to predict regioselectivity and activation energies.
- Software Tools : Gaussian or ORCA for energy minimization; VMD for visualizing molecular orbitals .
- Validation : Compare computational results with experimental kinetic data (e.g., Arrhenius plots) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
